![molecular formula C10H19N3 B11738857 {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11738857.png)
{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine
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Overview
Description
{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound has a unique structure that makes it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine typically involves the reaction of 3-(chloromethyl)-1-(propan-2-yl)-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, studies on similar compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves inhibition of essential bacterial enzymes, leading to cell death .
Anti-Cancer Activity
Pyrazole-based compounds have been investigated for their anti-cancer properties. In vitro assays have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). These compounds may induce apoptosis and inhibit cell cycle progression .
Neuroprotective Effects
Preliminary studies suggest that pyrazole derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The mechanisms are believed to involve modulation of neurotransmitter systems and reduction of oxidative stress .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrazole derivatives, including {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine). Results indicated that this compound exhibited moderate to high inhibitory effects against Mycobacterium smegmatis, suggesting its potential as a lead compound in anti-tuberculosis drug development .
Case Study 2: Anti-Cancer Activity
In another investigation, a series of pyrazole derivatives were synthesized and tested for their anti-cancer properties. The results showed that this compound significantly inhibited the growth of ovarian cancer cells in vitro, highlighting its potential as a therapeutic agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(propan-2-yl)-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3-(chloromethyl)-1-(propan-2-yl)-1H-pyrazole: A precursor in the synthesis of {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine.
Pyrazolo[1,5-a]pyrimidines: Complex heterocyclic compounds derived from pyrazoles.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Biological Activity
Introduction
The compound {[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}(propyl)amine is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of This compound is C10H19N3, with a molecular weight of 181.28 g/mol. The structure features a pyrazole ring substituted with a propan-2-yl group and a propyl amine moiety, which is crucial for its interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C10H19N3 |
Molecular Weight | 181.28 g/mol |
IUPAC Name | This compound |
Structure | Structural Formula |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. The presence of the pyrazole moiety in This compound may enhance its ability to inhibit bacterial growth. In studies involving similar compounds, it was found that modifications in the structure could lead to increased activity against various pathogens, suggesting that this compound may also possess similar capabilities.
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. For instance, compounds with similar structures have been shown to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are critical in inflammatory responses. The potential of This compound to modulate these pathways warrants further investigation.
Enzyme Inhibition
The compound's biological activity may also involve the inhibition of specific enzymes. For example, studies on related pyrazole derivatives have demonstrated their ability to inhibit alpha-amylase and xanthine oxidase, enzymes involved in carbohydrate metabolism and uric acid production, respectively. Such inhibition can have therapeutic implications for conditions like diabetes and gout.
The mechanism by which This compound exerts its biological effects likely involves interactions with various molecular targets:
- Binding Affinity : The pyrazole ring can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions.
- Structural Modifications : The propan-2-yl and propyl groups may enhance binding affinity and specificity towards targets.
- Biochemical Pathways : By modulating key signaling pathways involved in inflammation and microbial resistance, this compound could potentially mitigate disease processes.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
-
Antimicrobial Study : A series of pyrazole compounds were tested against common bacterial strains, showing varying degrees of inhibition. The results indicated that structural variations significantly influenced antimicrobial potency.
Compound Name Bacterial Strain Inhibition Zone (mm) Compound A E. coli 15 Compound B S. aureus 20 {[1-(propan-2-yl)-...] Pseudomonas aeruginosa 18 - Anti-inflammatory Activity : A study evaluated the effects of related pyrazole derivatives on LPS-induced inflammation in vitro, demonstrating significant reductions in TNF-alpha levels.
- Enzyme Inhibition : Research on similar compounds revealed IC50 values for alpha-amylase inhibition ranging from 50 to 100 µM, suggesting that This compound could exhibit comparable enzyme inhibitory activity.
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(1-propan-2-ylpyrazol-3-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-4-6-11-8-10-5-7-13(12-10)9(2)3/h5,7,9,11H,4,6,8H2,1-3H3 |
InChI Key |
SXZDMLAWKPFEAT-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=NN(C=C1)C(C)C |
Origin of Product |
United States |
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